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Introduction
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-

small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR-TKI

sensitizing mutations, such as the L858R point mutation in exon 21, and the T790M gatekeeper

resistance mutation.[2][3] The L858R mutation leads to constitutive activation of the EGFR

signaling cascade, promoting uncontrolled cell proliferation and survival. Osimertinib's efficacy

stems from its high affinity and selective, covalent binding to the mutant forms of EGFR, while

sparing the wild-type (WT) version, which translates to a more favorable toxicity profile.[4]

This technical guide provides a detailed overview of the binding affinity of osimertinib to the

EGFR L858R mutant, methodologies for its determination, and the molecular interactions

governing its mechanism of action.
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Osimertinib demonstrates potent inhibitory activity against various EGFR mutations. Its binding

affinity is often quantified by the half-maximal inhibitory concentration (IC50), which measures

the concentration of the drug required to inhibit a specific biological process by 50%, or by the

inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor to the

enzyme.

Compared to wild-type EGFR, osimertinib exhibits a significantly higher affinity for EGFR

variants harboring activating mutations. For instance, in vitro studies have shown that

osimertinib has a 200-fold greater affinity for EGFR with the L858R/T790M double mutation

than for wild-type EGFR.[2] The IC50 values for osimertinib against mutant EGFR

phosphorylation have been reported to be in the low nanomolar range, typically between 4.5

and 40.7 nM.[1]

The following table summarizes key quantitative data for osimertinib against EGFR L858R and

other relevant variants.

EGFR Variant Parameter Value (nM)
Cell
Line/System

Reference

EGFR

L858R/T790M
IC50 5.0

Kinase Inhibition

Assay
[5]

EGFR

L858R/T790M
Ki 0.4

Biochemical

Assay
[6]

Mutant EGFR

(general)
IC50 4.5 - 40.7

Phosphorylation

Assay
[1]

EGFR

L858R/C797S
IC50 354

Biochemical

Assay
[7]

Gatekeeper

Mutant EGFR
Ki 15

Biochemical

Assay
[6]

Note: Some values may be for compounds similar to osimertinib or for different experimental

setups, reflecting the range of reported affinities.
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The determination of osimertinib's binding affinity and inhibitory activity involves various

biochemical and cell-based assays. Below are detailed methodologies for key experimental

approaches.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common method for quantifying kinase activity and inhibition. They

measure the phosphorylation of a substrate by the kinase.

Principle: The assay utilizes a specific antibody for the phosphorylated substrate labeled with a

donor fluorophore (e.g., Lumi4-Tb) and a substrate labeled with an acceptor fluorophore (e.g.,

d2). When the substrate is phosphorylated by EGFR, the antibody binds, bringing the donor

and acceptor into close proximity. Excitation of the donor leads to energy transfer to the

acceptor (FRET), which then emits light at a specific wavelength. An inhibitor like osimertinib

will prevent phosphorylation, leading to a decrease in the FRET signal.

Methodology:

Reagents: Recombinant human EGFR L858R kinase domain, biotinylated substrate peptide,

ATP, TR-FRET detection reagents (e.g., Lumi4-Tb labeled anti-phosphotyrosine antibody

and streptavidin-d2).

Assay Plate Preparation: Serially dilute osimertinib in DMSO and add to a 384-well assay

plate.

Kinase Reaction: Add the EGFR L858R enzyme and the substrate peptide to the wells.

Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a

specified time (e.g., 60 minutes).

Detection: Stop the reaction by adding a detection solution containing the TR-FRET antibody

pair and EDTA. Incubate for 60-120 minutes to allow for antibody binding.

Data Acquisition: Measure the fluorescence emission at the donor and acceptor wavelengths

using a TR-FRET-compatible plate reader.
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Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the

inhibitor concentration and fit the data to a four-parameter logistic equation to determine the

IC50 value.

Covalent Binding Kinetics Assay
This assay determines the kinetic parameters for irreversible inhibitors, including the initial

reversible binding affinity (Ki) and the rate of covalent bond formation (k_inact).

Principle: The binding of a covalent inhibitor like osimertinib is a two-step process. First, the

inhibitor binds reversibly to the kinase's active site (characterized by Ki). Second, a covalent

bond is formed between the inhibitor and a specific residue (Cys797 in EGFR), leading to

irreversible inactivation (characterized by k_inact).[8]

Methodology:

Reagents: EGFR L858R enzyme, fluorescent-labeled ATP competitive probe, ATP, and

osimertinib.

Procedure:

Incubate the EGFR L858R enzyme with various concentrations of osimertinib for different

time intervals.

At each time point, add the fluorescent ATP probe to measure the remaining active

enzyme. The probe will bind to the ATP pocket of the non-inactivated enzyme, generating

a signal.

Measure the signal over time. The rate of signal decay corresponds to the rate of enzyme

inactivation.

Data Analysis:

For each osimertinib concentration, plot the natural logarithm of the percentage of

remaining enzyme activity against time. The slope of this line gives the observed rate of

inactivation (k_obs).

Plot the k_obs values against the corresponding osimertinib concentrations.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6220297/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407720?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fit this data to the equation: k_obs = k_inact * [I] / (Ki + [I]) to determine the values for Ki

and k_inact.

Visualizations: Pathways and Workflows
EGFR L858R Signaling Pathway and Osimertinib
Inhibition
The L858R mutation in the EGFR kinase domain causes ligand-independent activation, leading

to downstream signaling through pathways like PI3K-AKT and RAS-MAPK, which drive cell

proliferation and survival.[9][10] Osimertinib inhibits this process by blocking the ATP-binding

site, thereby preventing autophosphorylation and the activation of these downstream cascades.

[9]
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Caption: EGFR L858R signaling pathway and the inhibitory action of osimertinib.
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Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of an

inhibitor using a kinase assay.

1. Prepare Serial Dilution
of Osimertinib

2. Add Kinase (EGFR L858R)
and Substrate

3. Initiate Reaction
with ATP

4. Incubate at Room Temp

5. Stop Reaction and
Add Detection Reagents

6. Read Signal
(e.g., TR-FRET)

7. Data Analysis:
Plot Dose-Response Curve

Calculate IC50 Value
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Caption: Workflow for determining the IC50 of osimertinib against EGFR L858R.

Osimertinib's Covalent Binding Mechanism
Osimertinib's irreversible inhibition is achieved through the formation of a covalent bond with

the Cysteine 797 (C797) residue located in the ATP-binding pocket of the EGFR kinase

domain.[3][11] The drug contains a reactive acrylamide group that acts as a Michael acceptor

for the thiol group of the cysteine residue.[9] This covalent linkage permanently blocks ATP

from binding, thus inactivating the enzyme.
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Caption: Logical relationship of osimertinib's two-step covalent binding to EGFR Cys797.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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